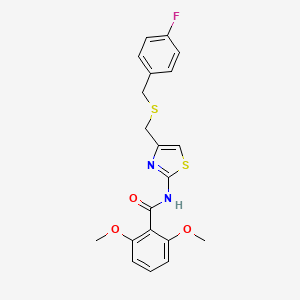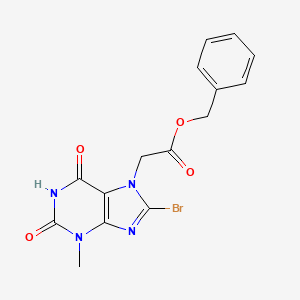
N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide, commonly known as CDP-choline, is a nootropic compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. CDP-choline is a synthetic compound that is structurally similar to phosphatidylcholine, a phospholipid that is essential for brain function. In
科学的研究の応用
Metabolic Activation Pathways in Herbicides
The study of chloroacetamide herbicides, including N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide, reveals the complex metabolic activation pathways that contribute to their carcinogenic effects in rats. This class of herbicides undergoes metabolic activation leading to DNA-reactive products, suggesting a potential risk associated with their use and emphasizing the need for understanding their metabolism in human and rat liver microsomes. The metabolic pathway involves the transformation of these compounds into intermediates like CDEPA and CMEPA, which are then bioactivated to carcinogenic products. This research highlights the importance of studying the metabolic pathways of herbicides to assess their environmental and health impacts (Coleman et al., 2000).
Anticancer Drug Synthesis and Molecular Docking
N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide serves as a key component in the synthesis of anticancer drugs. A study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, demonstrates the potential of using such compounds in developing treatments targeting cancer cells. Molecular docking analysis confirmed the anticancer activity by targeting the VEGFr receptor, showing the compound's capability to interact with cancer-related molecular targets. This finding underscores the chemical's utility in creating effective anticancer therapeutics (Sharma et al., 2018).
Cholinesterase Inhibition for Neurodegenerative Diseases
Research into N-aryl derivatives of certain acetamides, including structures similar to N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide, has shown promising results in the field of neurodegenerative disease treatment. Specifically, these compounds exhibit moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer's disease. The inhibition of these enzymes is a potential therapeutic strategy for managing symptoms associated with Alzheimer's and other neurodegenerative disorders. The study not only highlights the compounds' effectiveness but also provides insight into their molecular interactions through docking studies, offering a pathway for developing new treatments (Riaz et al., 2020).
Biodegradation of Herbicides
The environmental fate of chloroacetamide herbicides, which include compounds like N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide, is a growing concern due to their persistence and potential toxic effects. A study focusing on the biodegradation of Alachlor, a chloroacetamide herbicide, by a newly isolated bacterium, sheds light on a novel degradation pathway. This pathway begins with the breakdown of Alachlor to 2-chloro-N-(2,6-diethylphenyl) acetamide and further to less harmful products, demonstrating a microbial approach to mitigating the environmental impact of these herbicides. The efficient degradation of Alachlor by Acinetobacter sp. suggests the potential for bioremediation strategies in contaminated environments (Lee & Kim, 2022).
特性
IUPAC Name |
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-22(4-2)13-18(23)21-17-8-6-5-7-16(17)19(24)14-9-11-15(20)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHOSMHRESMRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate](/img/structure/B2669230.png)
![N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2669234.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2669236.png)

![3-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2669238.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2669239.png)
![1-(Chloromethyl)-3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2669240.png)
![1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2669241.png)
![(E)-3-[2-(furan-2-ylmethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B2669242.png)



![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2669248.png)
![[3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone](/img/structure/B2669253.png)